Syringetin
Syringetin
Syringetin is a dimethoxyflavone that is myricetin in which the hydroxy groups at positions 3' and 5' have been replaced by methoxy groups. It has a role as a platelet aggregation inhibitor and a metabolite. It is a tetrahydroxyflavone, a dimethoxyflavone, a 7-hydroxyflavonol, a member of 3'-methoxyflavones and a 3',5'-dimethoxyflavone. It is functionally related to a myricetin. It is a conjugate acid of a syringetin(1-).
Syringetin has been reported in Punica granatum, Capsicum annuum, and other organisms with data available.
from grape and wine, induces human osteoblast differentiation
Syringetin has been reported in Punica granatum, Capsicum annuum, and other organisms with data available.
from grape and wine, induces human osteoblast differentiation
Brand Name:
Vulcanchem
CAS No.:
4423-37-4
VCID:
VC21346273
InChI:
InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3
SMILES:
Array
Molecular Formula:
C17H14O8
Molecular Weight:
346.3 g/mol
Syringetin
CAS No.: 4423-37-4
Cat. No.: VC21346273
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Syringetin is a dimethoxyflavone that is myricetin in which the hydroxy groups at positions 3' and 5' have been replaced by methoxy groups. It has a role as a platelet aggregation inhibitor and a metabolite. It is a tetrahydroxyflavone, a dimethoxyflavone, a 7-hydroxyflavonol, a member of 3'-methoxyflavones and a 3',5'-dimethoxyflavone. It is functionally related to a myricetin. It is a conjugate acid of a syringetin(1-). Syringetin has been reported in Punica granatum, Capsicum annuum, and other organisms with data available. from grape and wine, induces human osteoblast differentiation |
|---|---|
| CAS No. | 4423-37-4 |
| Molecular Formula | C17H14O8 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 |
| Standard InChI Key | UZMAPBJVXOGOFT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
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